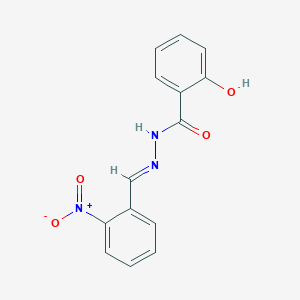

2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

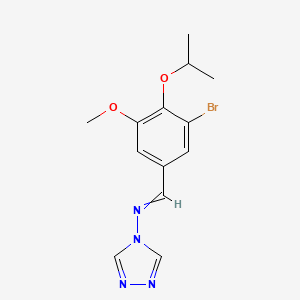

"2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide" is a hydrazone compound characterized by its unique structural features which include a hydrazide group bonded to a benzene ring substituted with hydroxy and nitro groups. These compounds are known for their diverse chemical properties and potential applications in various fields including catalysis and materials science.

Synthesis Analysis

The synthesis of compounds similar to "2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide" often involves the condensation of hydrazides with aldehydes or ketones. For instance, Lei et al. (2011) synthesized related hydrazone compounds and characterized them using single-crystal X-ray diffraction, showcasing the structural complexity and diversity of these molecules (Lei et al., 2011).

Molecular Structure Analysis

The molecular structure of hydrazone compounds, including "2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide," has been extensively studied using X-ray crystallography. These studies reveal that the compounds often crystallize in monoclinic space groups with intricate hydrogen bonding patterns stabilizing the crystal structure (Lei et al., 2011).

Chemical Reactions and Properties

Hydrazone compounds exhibit a variety of chemical reactions, primarily due to the reactivity of the hydrazone moiety. These reactions include cyclization, condensation, and as components in complex formation. The presence of substituent groups like nitro and hydroxy can significantly affect the chemical behavior of these compounds (Lei et al., 2011).

Applications De Recherche Scientifique

Catalytic Applications

Compounds related to 2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide have been investigated for their catalytic properties. For instance, Ni(II)-aroylhydrazone complexes derived from similar compounds exhibit significant catalytic activity towards solvent-free nitroaldol condensation reactions, showcasing their potential in green chemistry and organic synthesis (Sutradhar, Barman, Pombeiro, & Martins, 2019).

Antimicrobial Activity

Hydrazone compounds derived from benzohydrazide, including those with nitrobenzylidene substitutions, have demonstrated antimicrobial properties. Their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggests their potential as templates for developing new antibacterial agents (Lei, Li, Fu, Guan, & Tan, 2015). Further, their crystal structures, characterized by hydrogen bonding and π-π stacking interactions, contribute to understanding their biological activity and optimizing their properties for specific applications.

Structural Chemistry

The study of 2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide-related compounds extends to their structural chemistry, providing insights into their molecular configurations and stability. Crystallographicstudies have elucidated the configurations of these compounds, showing that they typically exhibit trans configurations around the C=N double bonds, which could influence their reactivity and interaction with biological targets (Ma, 2013). This structural information is crucial for the design of functional materials and bioactive molecules.

Biological Activities

Besides their antimicrobial potential, certain derivatives of 2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide have shown promising antioxidant and antibacterial activities. This is attributed to the structural features of these compounds, such as the presence of hydroxy and nitro groups, which may interact favorably with biological systems. For example, the antibacterial and antioxidant activities of these compounds have been confirmed through various assays, suggesting their potential in pharmaceutical applications and as bioactive materials (Ji et al., 2013).

Molecular Logic Gates and Sensors

The versatility of 2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide derivatives extends to their application in the development of molecular logic gates and sensors. Certain derivatives have been explored for their ability to function as chemosensors for metal ions, demonstrating changes in fluorescence or colorimetric responses upon binding. This highlights their potential in analytical chemistry and environmental monitoring, where selective and sensitive detection of ions is required (Manna, Mondal, Rout, & Patra, 2018).

Propriétés

IUPAC Name |

2-hydroxy-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4/c18-13-8-4-2-6-11(13)14(19)16-15-9-10-5-1-3-7-12(10)17(20)21/h1-9,18H,(H,16,19)/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMOTXHAHYVGIB-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3-bromobenzylidene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5509629.png)

![2-[(4-bromophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5509632.png)

![5-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5509637.png)

![5-methyl-1'-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5509641.png)

![N-[4-(diethylamino)benzyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5509644.png)

![methyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5509653.png)

![8-(2-furoyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509676.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5509697.png)

![5-bromo-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide](/img/structure/B5509704.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5509727.png)